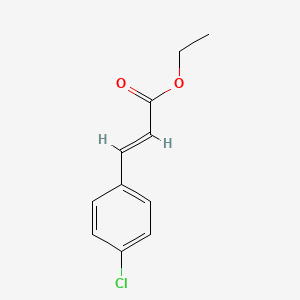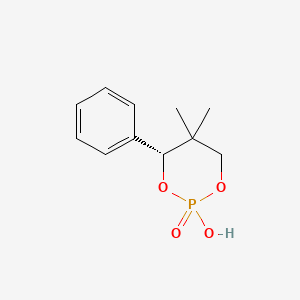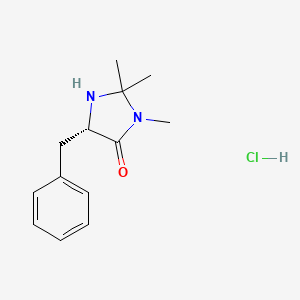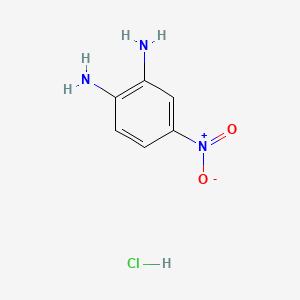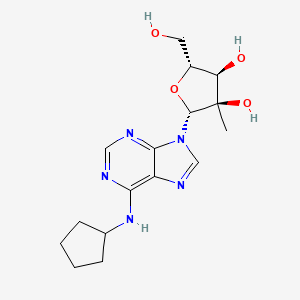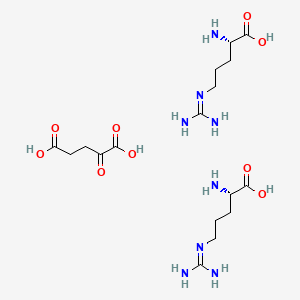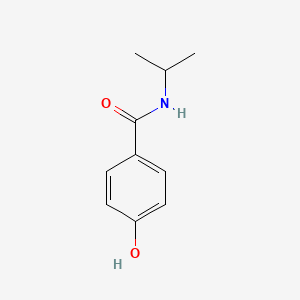
1,4-Bis(2-hydroxyethyl)benzene
Vue d'ensemble
Description
1,4-Bis(2-hydroxyethyl)benzene, also known as 1,4-Benzenediethanol or 1,4-Phenylenediethanol, is a chemical compound with the molecular formula C10H14O2 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two hydroxyethyl groups attached at the 1 and 4 positions . The molecular weight is 166.22 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 86.0 to 90.0 degrees Celsius . The boiling point is 193 degrees Celsius at 11 mmHg .Applications De Recherche Scientifique
Synthesis of Polymers
1,4-Benzenediethanol can be used in the synthesis of polymers. For instance, it can act as a chain extender to prepare dimethylsiloxane-urea-urethane copolymers .
Production of Thermoplastic Elastomers
This compound can be used to prepare Poly(6-methyl-ε-caprolactone), which is a key intermediate for the synthesis of polylactide based thermoplastic elastomers .
Creation of Highly Cross-Linked Polymers
1,4-Benzenediethanol can be used to create a highly cross-linked polymer named HCP−BDM (hyper cross-linked polymer-1,4-benzenedimethanol) via Friedel−Crafts alkylation in the presence of Lewis acid .
Production of Sulfonated Polynuclear Aromatic Resins
This compound can be used in the production of sulfonated polynuclear aromatic resins .
Safety and Hazards
Orientations Futures
While specific future directions for 1,4-Bis(2-hydroxyethyl)benzene are not mentioned in the available resources, it’s worth noting that compounds like this are often used in the synthesis of other chemicals . Therefore, future research may focus on exploring new synthesis methods or applications for this compound.
Mécanisme D'action
- ADHs convert alcohols to aldehydes, while ALDHs further oxidize aldehydes to carboxylic acids. These enzymes play crucial roles in alcohol metabolism and detoxification .
- In biological systems, it likely binds to ADHs and ALDHs through hydrogen bonding and hydrophobic interactions. This binding affects their catalytic activity, altering alcohol metabolism .
- Downstream effects involve altered levels of aldehydes and carboxylic acids, which can impact cellular redox balance and signaling pathways .
- Its pharmacokinetic properties influence its bioavailability and duration of action .
- Cellular effects include changes in redox homeostasis, which may impact cell signaling and gene expression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 1,4-Benzenediethanol is likely absorbed via passive diffusion in the gastrointestinal tract. It distributes throughout the body, including the liver, where ADHs and ALDHs are abundant. The compound undergoes enzymatic metabolism by ADHs and ALDHs. Metabolites are excreted primarily in urine.
Result of Action
Action Environment
Propriétés
IUPAC Name |
2-[4-(2-hydroxyethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZZJNPUANNABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407516 | |
| Record name | 1,4-Benzenediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5140-03-4 | |
| Record name | 1,4-Benzenediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,4-Bis(2-hydroxyethyl)benzene being explored as a component in novel polyesters?
A: The rising cost of petrochemicals and the need for sustainable alternatives have driven researchers to explore biomass-derived monomers for polymer synthesis []. This compound, a diol monomer, can be incorporated into polyesters, potentially imparting desirable properties like biodegradability and comparable performance to petroleum-based counterparts.
Q2: How does the incorporation of this compound affect the properties of the resulting copolyesters?
A: Research indicates that copolyesters synthesized with this compound and hexylene 2,5-thiophenedicarboxylate, denoted as PTBxHy, exhibited promising characteristics []. These copolyesters demonstrated high molecular weights, tunable glass transition temperatures (ranging from 69.4 to 105.5 °C), and melting points (ranging from 173.7 to 194.2 °C). The incorporation of this compound allowed control over the crystallinity and significantly influenced the thermal and mechanical properties of the copolyesters, leading to improved tensile strength and toughness compared to their homopolyester counterparts [].
Q3: What are the potential advantages of these novel copolyesters containing this compound in terms of sustainability?
A: The synthesized PTBxHy copolyesters demonstrated promising biodegradability []. Enzymatic hydrolysis studies using porcine pancreatic lipase (PP-L) resulted in substantial weight loss, suggesting that these materials could potentially degrade more readily in the environment compared to conventional petroleum-based polyesters. This biodegradability aspect is crucial for developing sustainable materials and mitigating plastic waste.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

